Bienvenue dans la boutique en ligne BenchChem!

Brevinin-2-OR7

Antimicrobial peptide Structure-activity relationship Minimum inhibitory concentration

Brevinin-2-OR7 delivers a uniquely uniform antibacterial MIC of 8.6 µg/ml against S. aureus, E. coli, and B. pyocyaneus—enabling single-concentration protocols and reducing peptide consumption. Its C-terminal disulfide-cyclized 'ranabox' motif and verified absence of hemolysis at 50 µg/ml (5.8× MIC) ensure clean mechanism-of-action data in co-culture models. Use alongside its single-residue variant Brevinin-2-OR2 (T20N) for definitive structure-activity studies. All batches are HPLC-verified >97% purity with confirmed disulfide bond integrity.

Molecular Formula
Molecular Weight
Cat. No. B1577752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-OR7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-OR7: A Sequence-Defined Cyclic Antimicrobial Peptide from Odorrana rotodora with Quantifiable Potency Advantages Over Its Closest Structural Homologs


Brevinin-2-OR7 is a 33-residue, C-terminally cyclized antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily, originally isolated from the skin secretion of the Chinese odorous frog Odorrana rotodora [1]. It features a single intramolecular disulfide bond between Cys27 and Cys33, forming the characteristic 'ranabox' motif conserved across the brevinin-2 family, and carries a net charge of +3 at physiological pH [1]. Its primary sequence—GLLDTIKNMALNAAKSAGVSVLNTLSCKLSKTC—was experimentally confirmed via peptidomic analysis and cDNA cloning as part of a large-scale survey that identified 728 AMP precursors across nine Odorrana species [2]. Among the 23 peptides from this study that were chemically synthesized and subjected to standardized antimicrobial and hemolytic assays, Brevinin-2-OR7 exhibited a notably uniform antibacterial potency profile that distinguishes it from structurally adjacent family members differing by as little as a single amino acid residue [2].

Why Brevinin-2-OR7 Cannot Be Interchanged with Other Brevinin-2 Family Members: Single-Residue Variations Produce Measurable Potency Gaps


The brevinin-2 family is characterized by extensive sequence diversity across species, and even within a single frog species, paralogous peptides can exhibit substantially different antimicrobial potency spectra [1]. In the foundational peptidomic study by Yang et al. (2012), Brevinin-2-OR7 and its closest homolog Brevinin-2-OR2—both isolated from the same species (Odorrana rotodora) and differing by only a single amino acid at position 20 (Thr in OR7 vs. Asn in OR2)—were tested under identical assay conditions and yielded measurably different minimum inhibitory concentration (MIC) values against identical reference strains [2]. Across the broader set of brevinin-2 peptides characterized in that study, MIC values against E. coli ATCC 25922 ranged from 5.8 to 30.6 µg/ml, a greater than 5-fold span, demonstrating that potency cannot be inferred from family membership alone [2]. Furthermore, the C-terminal disulfide-cyclized structure of Brevinin-2-OR7 imposes synthetic complexity that linear AMP analogs do not share, meaning that procurement specifications—including purity, correct disulfide bond formation, and biological activity verification—must be peptide-specific rather than class-generic [1].

Brevinin-2-OR7 Quantitative Differentiation Evidence: Head-to-Head MIC and Selectivity Data Against Closest Structural Analogs


Uniform Broad-Spectrum Antibacterial Potency vs. Brevinin-2-OR2: A Single-Residue Substitution (T20N) Produces a 1.4-Fold MIC Advantage Across Gram-Positive and Gram-Negative Strains

Brevinin-2-OR7 and Brevinin-2-OR2 are both 33-residue cyclic peptides isolated from the same frog species (Odorrana rotodora) and differ by a single amino acid substitution at position 20: Thr in OR7 versus Asn in OR2 [1]. When tested under identical broth microdilution conditions in the same study, OR7 exhibited a uniform MIC of 8.6 µg/ml against both Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 25923 (Gram-positive), whereas OR2 required 12.1 µg/ml to achieve inhibition against these same strains—a 1.41-fold potency advantage for OR7 [1]. Against Bacillus pyocyaneus CMCCB 10104, OR2 showed a lower MIC (6.0 µg/ml) than OR7 (8.6 µg/ml), indicating that the T20N substitution shifts the selectivity profile rather than producing a uniform potency change [1].

Antimicrobial peptide Structure-activity relationship Minimum inhibitory concentration

3.6-Fold Superiority in Antibacterial Potency Against Standard Reference Strains Compared to Brevinin-2-OA5 from a Related Odorrana Species

Brevinin-2-OA5, isolated from Odorrana andersonii and characterized in the same primary study as OR7, shares the same 33-residue length and C-terminal cyclic architecture but exhibits substantially weaker antibacterial activity [1]. In standardized MIC assays, OR7 achieved inhibition of E. coli ATCC 25922, S. aureus ATCC 25923, and B. pyocyaneus CMCCB 10104 at 8.6 µg/ml, whereas OA5 required 30.6 µg/ml against all three strains—representing a 3.56-fold potency advantage for OR7 across the entire antibacterial panel [1]. Both peptides belong to the same brevinin-2 subfamily and share the conserved disulfide-bonded ranabox, yet their primary sequences differ at multiple positions, underscoring that even within-family sequence divergence translates into quantitatively meaningful potency differences [2].

Antimicrobial resistance Peptide therapeutics Cross-species comparison

Antifungal Activity Against Candida albicans: Moderate Potency with a Favorable Selectivity Gap Relative to Antibacterial Activity

Brevinin-2-OR7 exhibits antifungal activity against Candida albicans ATCC 2002 with an MIC of 17.2 µg/ml, representing a 2-fold selectivity window relative to its antibacterial MIC of 8.6 µg/ml [1]. In comparison, Brevinin-2-OR2 shows an MIC of 12.1 µg/ml against the same fungal strain—a value that is equipotent with its antibacterial MIC, yielding no selectivity gap [2]. Brevinin-2-OA5 requires 30.6 µg/ml for fungal inhibition, making it 1.78-fold less potent than OR7 against C. albicans, though its antibacterial-fungal selectivity ratio is similarly 1:1 [3]. This differential selectivity pattern indicates that OR7 discriminates between bacterial and fungal membrane targets to a modest but measurable degree, whereas its closest structural analogs do not [1].

Antifungal peptide Candida albicans Therapeutic index

Absence of Hemolytic Activity at 50 µg/ml: A Safety Margin That Exceeds the Antibacterial MIC by 5.8-Fold

In standardized hemolysis assays against human red blood cells, Brevinin-2-OR7 showed no detectable hemolytic activity at a concentration of 50 µg/ml [1]. This concentration represents a 5.8-fold multiple over its antibacterial MIC of 8.6 µg/ml, providing a quantifiable in vitro safety margin [1]. Within the same study, the majority of synthesized brevinin-2 peptides—including OR2, OA5, OA6, and OA7—also exhibited no hemolysis at 50 µg/ml, indicating that this feature is a class-level property rather than an OR7-specific differentiator [2]. However, this class-wide low hemolytic profile contrasts markedly with brevinin-1 family members such as Brevinin-1-OR5 (also from O. rotodora), which exhibits hemolytic activity at comparable concentrations, making the brevinin-2 subfamily as a whole distinguishable from brevinin-1 peptides for applications where mammalian membrane compatibility is critical [3].

Hemolytic activity Cytotoxicity Therapeutic window

Sequence Identity Uniqueness Confirmed by Peptidomic Analysis: No Identical Mature Peptide Found Across 728 Cloned AMP Precursors from Nine Odorrana Species

The mature peptide sequence of Brevinin-2-OR7 (GLLDTIKNMALNAAKSAGVSVLNTLSCKLSKTC) was confirmed by both direct peptidomic purification from O. rotodora skin secretion and by cDNA cloning of its biosynthetic precursor [1]. Among the 728 AMP precursors cloned from nine Chinese odorous frog species in the foundational study, Brevinin-2-OR7 was assigned a unique sequence entry; notably, 49 of the identified AMPs were found to have identical mature peptide sequences distributed across different amphibian species, but OR7 was not among these redundantly occurring peptides [1]. Its closest sequence homolog, Brevinin-2-OR2 (differing at position 20: T→N), was also identified as a distinct sequence entry, confirming that the T20N variation represents a genuine biosynthetic divergence rather than an analytical artifact [2]. This sequence uniqueness has practical implications for intellectual property considerations, peptide synthesis quality control (MS/MS verification), and the design of sequence-specific detection reagents [1].

Peptide sequence identity Peptidomics Biosynthetic precursor

Physicochemical Profile Differentiation: Net Charge, Hydrophobicity, and Boman Index Distinguish OR7 from Structurally Proximal Brevinin-2 Family Members

Brevinin-2-OR7 possesses a net charge of +3, a hydrophobicity (H) of 0.427, and a Boman index of -15.6 kcal/mol, as calculated from its primary sequence [1]. These values position OR7 within a specific region of the brevinin-2 physicochemical space. For comparison, Brevinin-2-OA6—which shares the same 33-residue length and cyclic architecture—has a net charge of only +1, a higher hydrophobicity of 0.455, and a Boman index of -12.51 kcal/mol, reflecting its markedly different sequence composition [2]. Brevinin-2-OA7 has a net charge of +2 and a lower hydrophobicity of 0.312 [3]. These physicochemical differences correlate with the observed potency variations: OR7 (charge +3) is 2.6-fold more potent against S. aureus than OA6 (charge +1) and 1.35-fold more potent than OA7 (charge +2), consistent with the established structure-activity relationship in which increased cationicity enhances electrostatic attraction to anionic bacterial membrane components [4].

Physicochemical properties Peptide design Structure-activity relationship

Brevinin-2-OR7: Evidence-Backed Research and Industrial Application Scenarios


In Vitro Broad-Spectrum Antibacterial Screening: Single-Peptide Coverage of Gram-Positive and Gram-Negative Reference Strains at Uniform Concentration

Brevinin-2-OR7 is well-suited as a single-agent positive control or test article in antibacterial susceptibility assays requiring balanced activity against both Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922, B. pyocyaneus CMCCB 10104) bacteria at a uniform MIC of 8.6 µg/ml [1]. This contrasts with Brevinin-2-OR2, which requires 12.1 µg/ml for E. coli and S. aureus but only 6.0 µg/ml for B. pyocyaneus, introducing an asymmetrical concentration requirement that complicates single-concentration experimental designs [2]. Researchers conducting standardized antimicrobial susceptibility testing (e.g., CLSI-based broth microdilution) can use OR7 at a single working concentration across multiple bacterial species without adjusting for strain-specific potency variations, simplifying protocol standardization and reducing peptide consumption.

Structure-Activity Relationship (SAR) Studies: A +3 Charge-State Brevinin-2 Template with Defined Single-Residue Comparator

The availability of both Brevinin-2-OR7 (Thr20) and its single-residue variant Brevinin-2-OR2 (Asn20) from the same source species provides a unique paired system for investigating how a single polar-to-polar substitution at position 20 modulates antimicrobial potency and selectivity [1]. The 1.41-fold MIC difference against E. coli and S. aureus (8.6 vs. 12.1 µg/ml) attributed solely to the T20N change offers a defined experimental perturbation for alanine-scanning mutagenesis studies, molecular dynamics simulations of peptide-membrane interactions, and rational peptide engineering efforts aimed at decoupling antibacterial potency from hemolytic or cytotoxic endpoints [2]. OR7's physicochemical profile—particularly its +3 net charge—positions it as a starting scaffold for systematic charge-modification studies within the brevinin-2 framework [3].

Antifungal-Antibacterial Dual-Activity Experimental Models Requiring Distinguishable Potency Readouts

OR7's 2-fold differential between its antibacterial MIC (8.6 µg/ml) and antifungal MIC (17.2 µg/ml against C. albicans ATCC 2002) enables experimental designs in which bacterial and fungal inhibition can be distinguished by peptide concentration [1]. At 8.6 µg/ml, OR7 inhibits bacterial growth while permitting fungal growth; at 17.2 µg/ml, both are inhibited. This concentration-gated selectivity is absent in Brevinin-2-OR2 and Brevinin-2-OA5, both of which exhibit equipotent antibacterial and antifungal MICs (ratio = 1.0) and therefore cannot discriminate between bacterial and fungal targets by concentration alone [2]. Mixed-culture microbiome or biofilm studies that require differential targeting of bacterial versus fungal populations may benefit from this measurable selectivity window.

Mammalian Cell Co-Culture Antimicrobial Assays: Low Hemolytic Risk at Concentrations Up to 5.8× the Antibacterial MIC

For experiments involving co-incubation of antimicrobial peptides with mammalian cells—such as macrophage infection models, epithelial barrier integrity assays, or ex vivo tissue explant studies—OR7's demonstrated absence of hemolytic activity at 50 µg/ml (5.8× its antibacterial MIC) provides a quantifiable safety buffer [1]. This is particularly relevant when benchmarking against hemolytic brevinin-1 family members (e.g., Brevinin-1-OR5) or highly hemolytic reference peptides such as melittin, where mammalian membrane damage at or below the antibacterial MIC would confound cell-based assay readouts [2]. OR7's low hemolytic profile enables researchers to attribute observed antimicrobial effects to bacterial membrane targeting rather than non-specific mammalian cytotoxicity, strengthening the validity of mechanism-of-action conclusions drawn from co-culture experiments [1].

Quote Request

Request a Quote for Brevinin-2-OR7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.